molecular formula C22H22N6O2S B2959518 N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide CAS No. 1172395-65-1

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide

Número de catálogo: B2959518
Número CAS: 1172395-65-1
Peso molecular: 434.52
Clave InChI: BVSSMVQNEGRGJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide is a pyrazolo[3,4-d]pyrimidinone derivative characterized by a 3-methylbenzyl substituent at the 5-position of the pyrimidinone core and a 2-(methylthio)nicotinamide moiety linked via an ethyl group. This scaffold is structurally analogous to kinase inhibitors and nucleotide mimetics, which often target ATP-binding domains in therapeutic applications . The compound’s design leverages heterocyclic rigidity and sulfur-containing substituents to modulate electronic properties and solubility, though specific biological data for this molecule remain unreported in the provided evidence.

Propiedades

IUPAC Name

N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-2-methylsulfanylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N6O2S/c1-15-5-3-6-16(11-15)13-27-14-25-19-18(22(27)30)12-26-28(19)10-9-23-20(29)17-7-4-8-24-21(17)31-2/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,23,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSSMVQNEGRGJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=C(N=CC=C4)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly as a potential therapeutic agent. The following sections detail its biological activity, synthesis, and potential applications based on recent research findings.

The compound has the following chemical properties:

PropertyValue
Molecular FormulaC17H19N5O2
Molecular Weight325.372 g/mol
CAS Number922016-32-8
IUPAC NameThis compound

Research indicates that compounds in the pyrazolo[3,4-d]pyrimidine class exhibit significant biological activity primarily through their role as kinase inhibitors . Specifically, they have shown selectivity for cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle and are often implicated in cancer proliferation .

Therapeutic Applications

  • Cancer Treatment : The compound has been explored for its anti-cancer properties. It demonstrates the ability to inhibit CDK activity, which can lead to cell cycle arrest and apoptosis in cancer cells. Studies have shown that derivatives of this compound can effectively target various cancers, including non-small cell lung cancer (NSCLC) and hematological malignancies like multiple myeloma .
  • Anti-inflammatory Effects : Research has also highlighted the anti-inflammatory potential of this compound. Pyrazolo[3,4-d]pyrimidines have been found to inhibit key inflammatory mediators such as nitric oxide (NO) and cytokines, suggesting their role in treating inflammatory diseases .
  • Neurodegenerative Diseases : There is emerging evidence supporting the use of this compound in neurodegenerative diseases due to its ability to modulate pathways involved in neuronal survival and inflammation .

Case Studies

Several studies have investigated the biological effects of this compound:

  • Study on Cell Proliferation : A recent study demonstrated that this compound induces apoptosis in cancer cell lines through a concentration-dependent mechanism. Flow cytometry analysis revealed significant cell cycle arrest at the G1 phase upon treatment with the compound.
  • In Vivo Efficacy : In vivo studies using animal models have shown that administration of this compound leads to reduced tumor growth rates compared to controls, further supporting its potential as an anti-cancer agent .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Formation of Pyrazolopyrimidine Core : Initial steps focus on constructing the pyrazolopyrimidine framework through condensation reactions.
  • Acylation Reactions : Subsequent acylation introduces various substituents necessary for biological activity.
  • Purification : The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.

Comparación Con Compuestos Similares

Example 53: 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide

  • Core Structure: Shares the pyrazolo[3,4-d]pyrimidinone backbone but incorporates a chromen-2-yl group and fluorophenyl substituents.
  • Substituent Differences :
    • The target compound uses a 3-methylbenzyl group, whereas Example 53 employs a 5-fluoro-3-(3-fluorophenyl)chromen-2-yl moiety.
    • The nicotinamide group in the target is replaced with a 2-fluoro-N-isopropylbenzamide in Example 53.
  • Physicochemical Properties :
    • Molecular weight: 589.1 g/mol (Example 53) vs. ~520–550 g/mol (estimated for the target compound).
    • Melting point: 175–178°C (Example 53) .
  • Synthesis : Both compounds utilize Suzuki-Miyaura coupling and palladium catalysis, indicating shared synthetic strategies for heterocyclic diversification .

4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide

  • Key Features : Features a benzenesulfonamide group instead of nicotinamide.

Pyrimido[4,5-d]pyrimidinone Derivatives

N-(3-(2-((2-Methoxy-4-(4-methylpiperazin-1-yl)phenyl)amino)-5-oxo-7,8,9,10-tetrahydropyrimidino[4',5':4,5]pyrimido[1,2-a][1,3]diazepin-12(5H)-yl)phenyl)acrylamide

  • Core Structure: Pyrimido[4,5-d]pyrimidinone fused with a diazepine ring, differing from the pyrazolo[3,4-d]pyrimidinone core.
  • Substituents : Includes a methoxy-piperazinylphenyl group, which introduces basicity and hydrogen-bonding capacity absent in the target compound.
  • Synthesis : Relies on similar coupling reactions but emphasizes macrocyclic complexity .

Triazine and Pyrrolopyrimidine Analogues

N-{1-[3-(2-Ethoxy-5-(4-ethylpiperazinyl)benzenesulfonyl)-4,5-dihydro-5-oxo-1,2,4-triazin-6-yl]ethyl}butyramide

  • Core Structure: Triazinone instead of pyrazolo[3,4-d]pyrimidinone.
  • Functional Groups : Ethoxyphenylsulfonyl and ethylpiperazinyl groups enhance solubility and target engagement, analogous to the methylthio-nicotinamide in the target compound .

Data Table: Comparative Analysis of Key Compounds

Compound Name Core Structure Molecular Weight (g/mol) Melting Point (°C) Key Substituents Synthesis Method
N-(2-(5-(3-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(methylthio)nicotinamide Pyrazolo[3,4-d]pyrimidinone ~520–550 (estimated) Not reported 3-Methylbenzyl, 2-(methylthio)nicotinamide Suzuki coupling, Pd catalysis (inferred)
Example 53 Pyrazolo[3,4-d]pyrimidinone 589.1 175–178 5-Fluoro-3-(3-fluorophenyl)chromen-2-yl, 2-fluoro-N-isopropylbenzamide Suzuki-Miyaura coupling
Pyrimido[4,5-d]pyrimidinone derivative Pyrimido[4,5-d]pyrimidinone Not reported Not reported Methoxy-methylpiperazinylphenyl, acrylamide Sequential coupling
EP2228370B1 Patent Compound Triazinone Not reported Not reported Ethoxyphenylsulfonyl, ethylpiperazinyl, butyramide Multi-step alkylation

Key Observations and Implications

  • Substituent Diversity : Fluorine and sulfur-containing groups (e.g., methylthio, sulfonamide) are prevalent for tuning lipophilicity and metabolic stability.
  • Synthetic Commonalities : Palladium-catalyzed cross-coupling and boronic acid intermediates are standard for diversifying heterocyclic cores .
  • Structural vs. Functional Trade-offs: Pyrazolo[3,4-d]pyrimidinones prioritize kinase-inhibitor-like geometry, while pyrimido[4,5-d]pyrimidinones and triazinones explore alternative binding motifs .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.